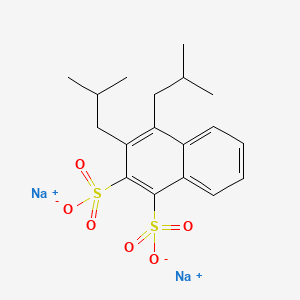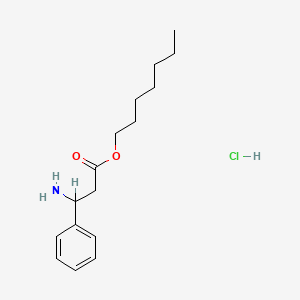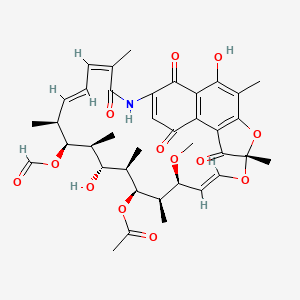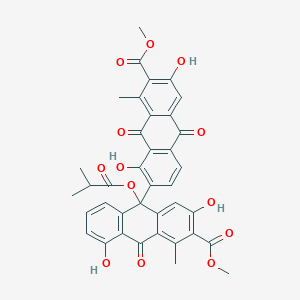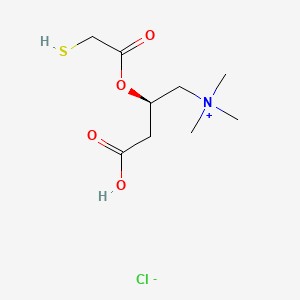
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with a unique structure that includes a carboxyl group, a mercaptoacetyl group, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxy-2-(mercaptoacetyl)propanoic acid and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptoacetyl group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins or other biomolecules, while the mercaptoacetyl group can form covalent bonds with thiol groups. This dual functionality enables the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality but lacking the quaternary ammonium group.
Acetylacetone: Another compound with a similar carbonyl structure but different functional groups.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is unique due to its combination of a quaternary ammonium group, a carboxyl group, and a mercaptoacetyl group. This combination provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
83544-83-6 |
|---|---|
Molecular Formula |
C9H18ClNO4S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2-sulfanylacetyl)oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-10(2,3)5-7(4-8(11)12)14-9(13)6-15;/h7H,4-6H2,1-3H3,(H-,11,12,15);1H/t7-;/m1./s1 |
InChI Key |
ISTVFQRRDGNMKI-OGFXRTJISA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CS.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CS.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



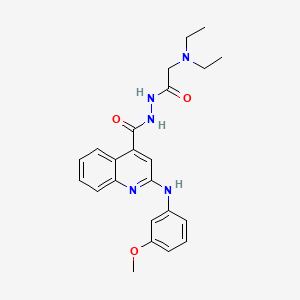
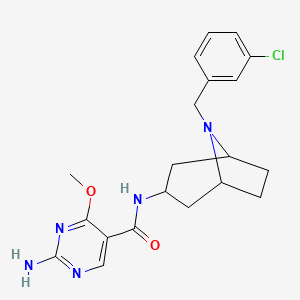
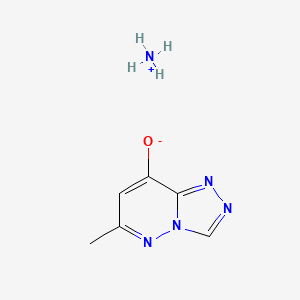
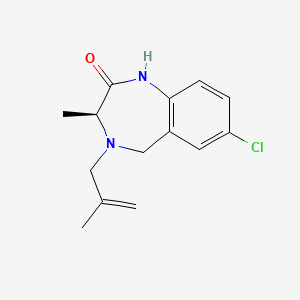
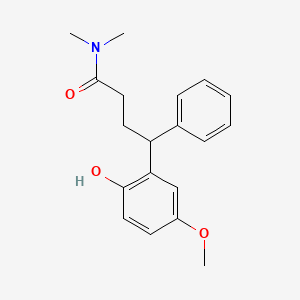
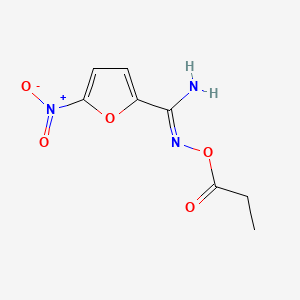
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
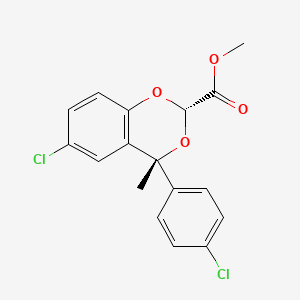
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
